

pKa values and basicity of N-(2-phenoxyethyl)cyclohexanamine

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Compound of Interest

Compound Name: N-(2-phenoxyethyl)cyclohexanamine

CAS No.: 356532-64-4

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An In-Depth Technical Guide to the pKa Values and Basicity of N-(2-phenoxyethyl)cyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the basicity and pKa values of **N-(2-phenoxyethyl)cyclohexanamine**. While direct experimental pKa data for this specific molecule is not readily available in public literature, this document outlines the theoretical principles governing its basicity, drawing comparisons with structurally related amines. Furthermore, it details robust experimental and computational methodologies for the precise determination of its pKa. This guide is intended to equip researchers in drug discovery and development with the foundational knowledge and practical protocols necessary to characterize this and similar molecules.

Introduction: The Critical Role of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. It governs the degree of ionization of a molecule at a given pH, which in turn dictates its solubility, permeability across biological membranes, and binding affinity to its target.[1] For amine-containing compounds such as **N-(2-phenoxyethyl)cyclohexanamine**, the pKa of the conjugate acid (pKaH) determines the proportion of the charged (protonated) and uncharged (neutral) forms at physiological pH. This balance is critical for oral absorption, distribution, and target engagement. An accurate understanding and determination of pKa are therefore indispensable in the early stages of drug development.

Structural Analysis and Predicted Basicity of N-(2-phenoxyethyl)cyclohexanamine

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[2][3] Several structural features of **N-(2-phenoxyethyl)cyclohexanamine** influence its basicity.

- **The Cyclohexyl Moiety:** The cyclohexyl group is an aliphatic, sp³-hybridized system. Alkyl groups are electron-donating through an inductive effect, which increases the electron density on the nitrogen atom.[2][4] This makes the lone pair more available for protonation, thus increasing the basicity. For comparison, the pKa of the conjugate acid of cyclohexylamine is approximately 10.64, indicating it is a relatively strong base for an amine. [5]
- **The N-(2-phenoxyethyl) Substituent:** The key to understanding the basicity of the target molecule lies in the electronic effects of the N-(2-phenoxyethyl) group. This substituent introduces two potentially opposing effects:
 - **Inductive Effect:** The oxygen atom in the phenoxy group is electronegative and will exert an electron-withdrawing inductive effect. This effect diminishes with distance, but it will slightly decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to a simple N-alkyl cyclohexanamine.

- Steric Hindrance: The bulkiness of the 2-phenoxyethyl group can create steric hindrance around the nitrogen atom, potentially making it more difficult for a proton to approach and bond with the lone pair. However, this effect is generally less significant for protonation compared to reactions with bulkier electrophiles.
- Comparison with Aniline: It is crucial to distinguish the electronic effects in **N-(2-phenoxyethyl)cyclohexanamine** from those in an aromatic amine like aniline. In aniline, the nitrogen's lone pair is directly conjugated with the benzene ring, leading to significant delocalization and a drastic reduction in basicity (pKaH of aniline is ~4.6).[4][6] In our target molecule, the phenyl group is separated from the nitrogen by an ethyl bridge, preventing such resonance delocalization.

Predicted Basicity: Based on this analysis, the basicity of **N-(2-phenoxyethyl)cyclohexanamine** is expected to be slightly lower than that of dicyclohexylamine (pKaH ~11.2) and cyclohexylamine (pKaH ~10.64) due to the electron-withdrawing inductive effect of the distant phenoxy group. However, it will be significantly more basic than aniline.

Experimental Determination of pKa

A precise, experimentally determined pKa value is essential for quantitative structure-activity relationship (QSAR) studies and for building accurate ADME (Absorption, Distribution, Metabolism, and Excretion) models. The following are standard, reliable methods for pKa determination.

Potentiometric Titration

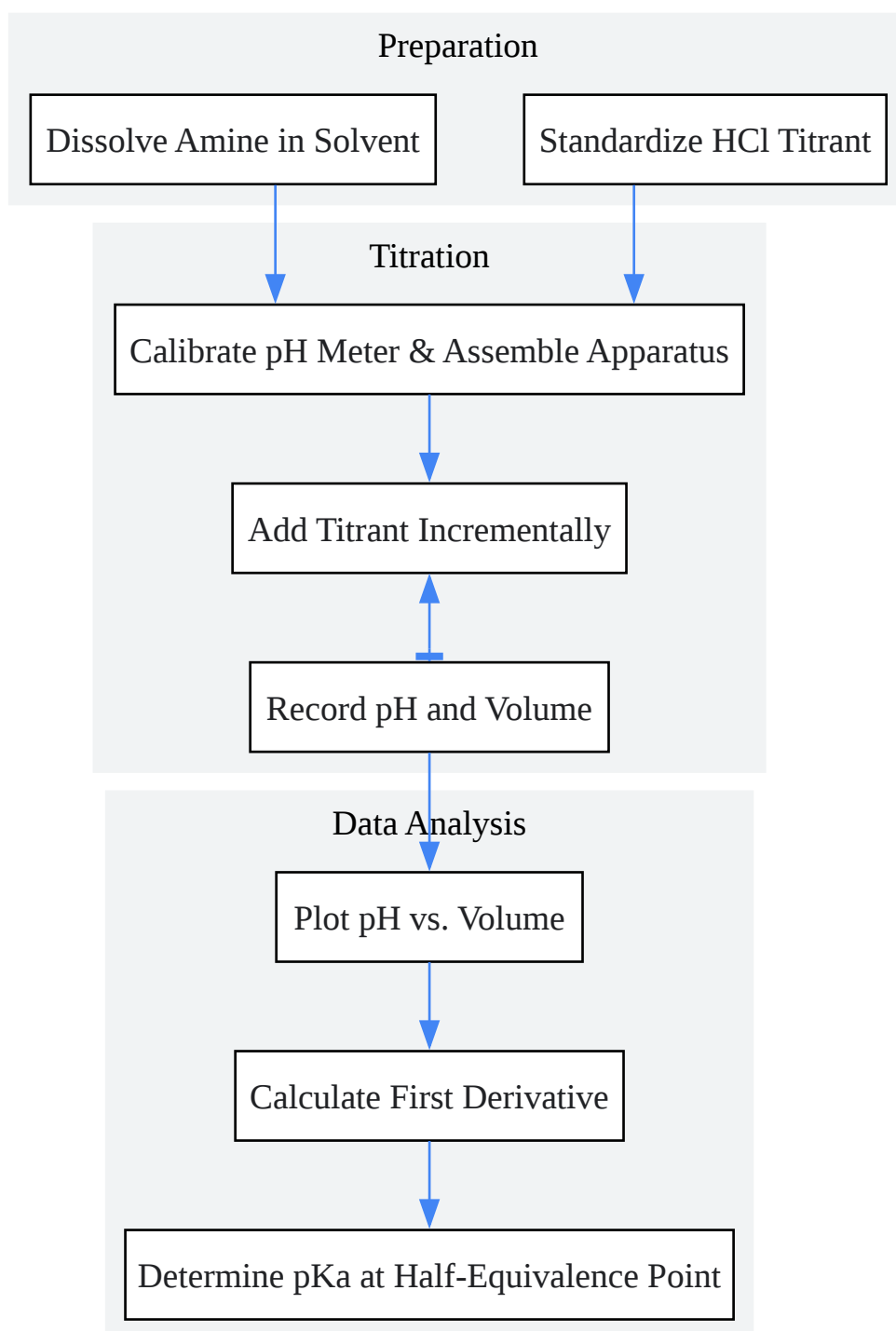
This is the gold-standard method for pKa determination due to its accuracy and simplicity.[1]

Principle: A solution of the amine is titrated with a standardized acid solution. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is the pH at which the amine is 50% protonated, which corresponds to the midpoint of the titration curve.

Step-by-Step Protocol:

- **Preparation of the Amine Solution:** Accurately weigh a sample of **N-(2-phenoxyethyl)cyclohexanamine** and dissolve it in a known volume of high-purity water. If the free base has low water solubility, a co-solvent such as methanol or DMSO can be used, though this may slightly alter the apparent pKa.
- **Titration Preparation:** Prepare a standardized solution of a strong acid, typically hydrochloric acid (HCl), of a concentration comparable to the analyte solution.
- **Titration Setup:** Place the amine solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C). Immerse a calibrated combination pH electrode and the tip of a burette containing the standardized HCl solution.
- **Data Collection:** Add the HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
- **Data Analysis:** Plot the pH versus the volume of titrant. The pKa can be determined from the pH at the half-equivalence point. For higher accuracy, the derivative of the titration curve ($\Delta\text{pH}/\Delta V$) can be plotted against the volume to precisely locate the equivalence point.

Diagram of a Potentiometric Titration Workflow



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Caption: Workflow for pKa determination by potentiometric titration.

UV-Metric Titration

This method is particularly useful for compounds that possess a chromophore that changes its absorbance upon protonation and for determining pKa in the presence of impurities.

Principle: The UV-Vis absorbance spectrum of the compound is recorded at various pH values. If the protonated and neutral forms of the molecule have different spectra, the pKa can be determined by analyzing the change in absorbance at a specific wavelength as a function of pH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the chemical shift of a nucleus (typically ^1H or ^{13}C) close to the ionizing center as a function of pH.[7]

Principle: The chemical shift of nuclei near the amine nitrogen will be sensitive to its protonation state. A plot of the chemical shift versus pH will yield a sigmoidal curve, from which the pKa can be extracted.

Computational pKa Prediction

In silico methods are valuable for predicting the pKa of novel compounds or when experimental determination is not feasible.[8] These methods have become increasingly accurate.

Principle: Computational pKa prediction is based on calculating the Gibbs free energy change (ΔG) for the deprotonation of the conjugate acid in solution.[9][10]

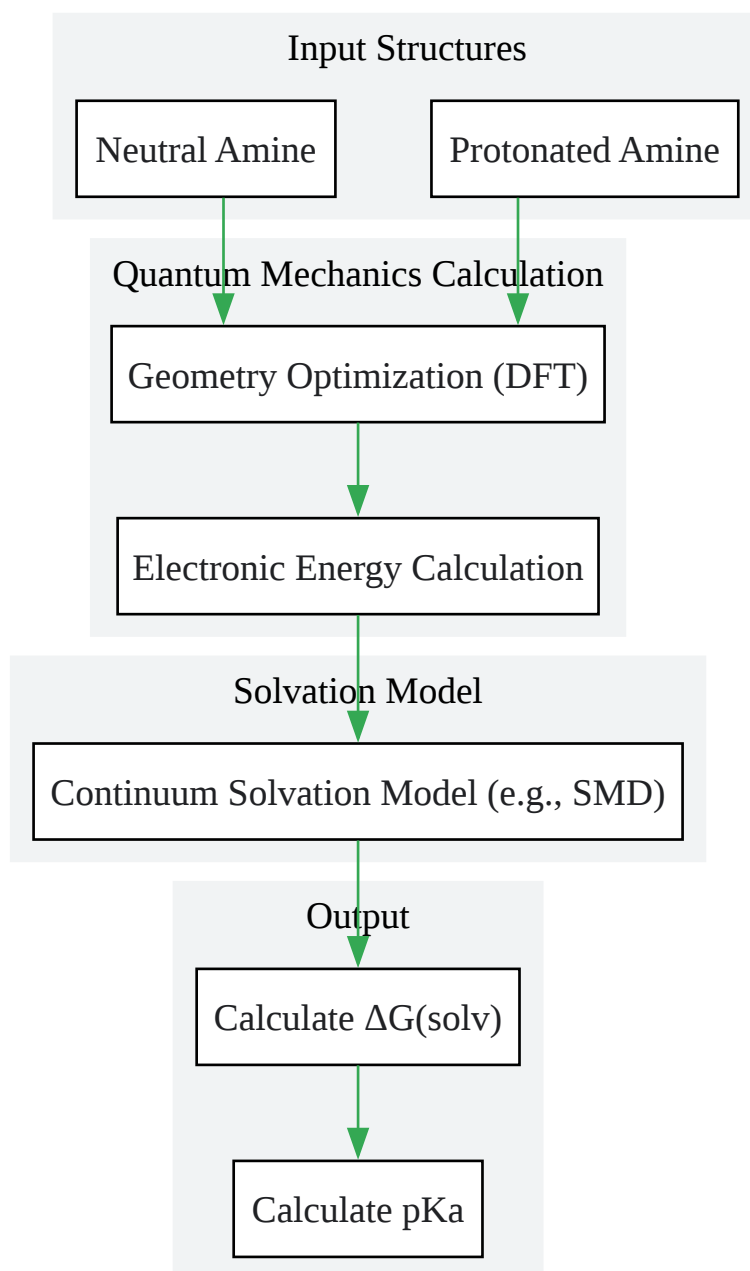
Workflow for Computational pKa Prediction:

- **Structure Optimization:** The 3D structures of both the neutral amine and its protonated (conjugate acid) form are optimized using quantum mechanical methods, such as Density Functional Theory (DFT).
- **Energy Calculation:** The electronic energies of the optimized structures are calculated.
- **Solvation Energy:** The effect of the solvent (typically water) is crucial and is accounted for using a continuum solvation model (e.g., SMD, PCM).[9][11]
- **pKa Calculation:** The pKa is calculated using the following equation:

$$\text{pKa} = (\Delta G^{\text{solv}}) / (2.303 * RT)$$

where ΔG^{solv} is the Gibbs free energy of the deprotonation reaction in solution, R is the gas constant, and T is the temperature.

Diagram of a Computational pKa Prediction Workflow



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Caption: Workflow for in silico pKa prediction using DFT.

Data Summary and Interpretation

While a direct experimental value for **N-(2-phenoxyethyl)cyclohexanamine** is unavailable, we can tabulate the pKa values of relevant compounds to provide context.

Compound	Structure	pKa of Conjugate Acid (pKaH)	Rationale for Basicity
Cyclohexylamine	C ₆ H ₁₁ NH ₂	10.64[5]	Strong base due to electron-donating alkyl group.
Aniline	C ₆ H ₅ NH ₂	4.6[6]	Weak base due to resonance delocalization of the lone pair.
Dicyclohexylamine	(C ₆ H ₁₁) ₂ NH	~11.2	Increased basicity due to two electron-donating alkyl groups.
N-(2-phenoxyethyl)cyclohexanamine	C ₆ H ₁₁ NH(CH ₂) ₂ OPh	Predicted: 9.5 - 10.5	Basicity is expected to be slightly lower than cyclohexylamine due to the inductive effect of the phenoxy group, but significantly higher than aniline as there is no resonance delocalization.

Conclusion

The basicity of **N-(2-phenoxyethyl)cyclohexanamine** is primarily dictated by the electron-donating cyclohexyl group, with a slight reduction due to the inductive effect of the N-(2-phenoxyethyl) substituent. Its pKa is predicted to be in the range of 9.5 to 10.5, making it a moderately strong base. For drug development purposes, an experimental determination of the

pKa using potentiometric titration is strongly recommended for accuracy. Computational methods can provide a reliable estimate in the early discovery phase. A thorough understanding and accurate measurement of this fundamental property are crucial for optimizing the development of drug candidates containing this or similar chemical scaffolds.

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